1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid

Catalog No.
S768131
CAS No.
860496-20-4
M.F
C8H6N2O2
M. Wt
162.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid

CAS Number

860496-20-4

Product Name

1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid

IUPAC Name

1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid

Molecular Formula

C8H6N2O2

Molecular Weight

162.15 g/mol

InChI

InChI=1S/C8H6N2O2/c11-8(12)5-4-10-6-2-1-3-9-7(5)6/h1-4,10H,(H,11,12)

InChI Key

VAQUJLYRUQNSEV-UHFFFAOYSA-N

SMILES

C1=CC2=C(C(=CN2)C(=O)O)N=C1

Canonical SMILES

C1=CC2=C(C(=CN2)C(=O)O)N=C1

Potential in Medicinal Chemistry:

1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid is a heterocyclic compound containing both nitrogen and oxygen atoms in its ring structure. This specific structure makes it a potential candidate for the development of novel pharmaceuticals []. Research suggests it may have applications in various therapeutic areas, including:

  • Antibacterial agents: Studies have explored the potential of 1H-pyrrolo[3,2-b]pyridine derivatives to inhibit the growth of various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) [, ].
  • Anticancer agents: The ability of certain 1H-pyrrolo[3,2-b]pyridine derivatives to target specific enzymes involved in cancer cell proliferation is being investigated [].

1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid is a heterocyclic organic compound characterized by its pyrrolopyridine structure. Its molecular formula is C8H6N2O2, and it has a molecular weight of approximately 162.15 g/mol. This compound features a carboxylic acid functional group, which contributes to its chemical reactivity and biological activity. The compound is typically found as a solid at room temperature and has been noted for its potential applications in medicinal chemistry due to its unique structural properties .

Typical of carboxylic acids, including:

  • Esterification: Reacting with alcohols to form esters.
  • Decarboxylation: Under certain conditions, it can lose carbon dioxide.
  • Amination: The carboxylic acid can react with amines to form amides.

These reactions allow for the modification of the compound to create derivatives with potentially enhanced properties for specific applications .

This compound has shown significant biological activity, particularly as a modulator of the GABAA receptor. Research indicates that derivatives of 1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid can bind to the benzodiazepine site of GABAA receptors, suggesting potential use in treating anxiety and other neurological disorders. Additionally, it exhibits antimicrobial properties and has been investigated for its potential in cancer therapy due to its ability to inhibit certain cellular pathways .

Several methods have been developed for synthesizing 1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid:

  • Cyclization Reactions: Starting from appropriate pyridine and pyrrole derivatives, cyclization can yield the desired compound.
  • Carboxylation Reactions: Using carbon dioxide in the presence of catalysts can introduce the carboxylic acid group into the pyrrole structure.
  • Functional Group Transformations: Existing derivatives can be modified through various functional group transformations to obtain this specific compound.

These methods allow for the production of both the compound itself and its derivatives with tailored biological activities .

1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid has several notable applications:

  • Pharmaceutical Development: It is being explored as a potential therapeutic agent for neurological disorders and cancer treatment.
  • Chemical Research: Used as a building block in organic synthesis for developing more complex molecules.
  • Biological Studies: Investigated for its role in receptor modulation and other biological pathways.

The versatility of this compound makes it a valuable target in medicinal chemistry and drug design .

Studies have focused on the interactions of 1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid with various biological targets. Notably, its interaction with GABAA receptors has been extensively studied, revealing its potential as an anxiolytic agent. Other studies have examined its effects on cellular signaling pathways related to cancer cell proliferation and apoptosis. Understanding these interactions is crucial for developing effective therapeutic agents based on this compound .

Several compounds share structural similarities with 1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acidSimilar heterocyclic structureDifferent binding affinities at receptors
1H-Pyrrolo[3,4-b]quinoline-5-carboxylic acidContains quinoline moietyPotentially different pharmacological effects
4-Amino-1H-pyrrole-2-carboxylic acidAmino group substitutionEnhanced solubility and reactivity

The uniqueness of 1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid lies in its specific arrangement of nitrogen atoms within the ring structure and its ability to modulate GABAA receptor activity effectively compared to other similar compounds. This specificity may lead to distinct therapeutic profiles that are advantageous in drug development .

XLogP3

0.6

Wikipedia

1H-Pyrrolo[3,2-b]pyridine-3-carboxylic acid

Dates

Modify: 2023-08-15

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